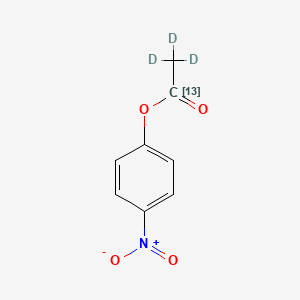
p-Nitrophenyl Acetate-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl Acetate-13C,d3: is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of p-nitrophenyl acetate, where the acetate group is labeled with carbon-13 and deuterium. This labeling allows for precise tracking and analysis in biochemical and chemical studies. The compound is often used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl Acetate-13C,d3 typically involves the esterification of p-nitrophenol with acetic anhydride, where the acetic anhydride is labeled with carbon-13 and deuterium. The reaction is usually carried out in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: p-Nitrophenyl Acetate-13C,d3 undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: The compound is commonly hydrolyzed in the presence of water and a base such as sodium hydroxide or an acid such as hydrochloric acid. This reaction yields p-nitrophenol and acetic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of p-aminophenyl acetate.
Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the replacement of the nitro group with other functional groups.
Major Products Formed:
Hydrolysis: p-Nitrophenol and acetic acid.
Reduction: p-Aminophenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: p-Nitrophenyl Acetate-13C,d3 is widely used as a substrate in enzymatic assays to study the kinetics and mechanisms of esterases and lipases. The stable isotope labeling allows for precise tracking of the reaction products using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: In biological research, the compound is used to study enzyme activity and inhibition. It serves as a model substrate to investigate the catalytic properties of enzymes involved in ester hydrolysis.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the metabolism and action of ester-containing drugs. The stable isotope labeling helps in tracing the metabolic pathways and identifying the metabolites.
Industry: In the industrial sector, this compound is used in quality control and analytical testing of enzyme preparations. It is also employed in the development of biosensors for detecting enzyme activity.
Mécanisme D'action
The mechanism of action of p-Nitrophenyl Acetate-13C,d3 involves its hydrolysis by esterases or lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of p-nitrophenol and acetic acid. The p-nitrophenol produced can be quantitatively measured using spectrophotometric methods, providing insights into the enzyme’s catalytic efficiency and kinetics.
Molecular Targets and Pathways: The primary molecular targets of this compound are esterases and lipases. The compound interacts with the active site of these enzymes, leading to the hydrolysis of the ester bond. The pathways involved include the catalytic cycle of ester hydrolysis, where the enzyme-substrate complex undergoes a series of conformational changes to facilitate the reaction.
Comparaison Avec Des Composés Similaires
p-Nitrophenyl Acetate: The non-labeled version of the compound, commonly used in similar applications.
p-Nitrophenyl Butyrate: Another ester substrate used in enzymatic assays, differing in the acyl group.
p-Nitrophenyl Palmitate: A longer-chain ester substrate used to study lipase activity.
Uniqueness: p-Nitrophenyl Acetate-13C,d3 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The carbon-13 and deuterium labels provide distinct signals in NMR and mass spectrometry, enabling detailed studies of enzyme kinetics and mechanisms.
Propriétés
Formule moléculaire |
C8H7NO4 |
|---|---|
Poids moléculaire |
185.16 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1 |
Clé InChI |
QAUUDNIGJSLPSX-HMHIGVJUSA-N |
SMILES isomérique |
[2H]C([2H])([2H])[13C](=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl (2S)-6-[bis(4-methoxyphenyl)methylamino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13432593.png)
![(3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-methyl ester 1,3-benzodioxole-5-carboxylic acid](/img/structure/B13432595.png)
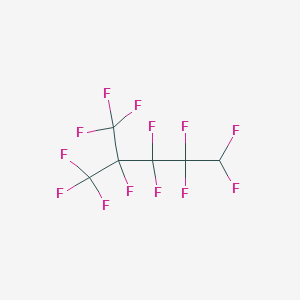

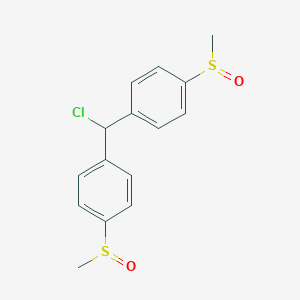
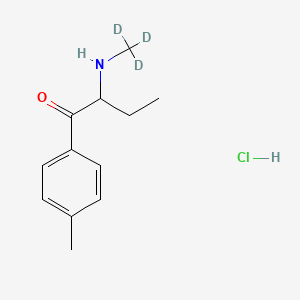
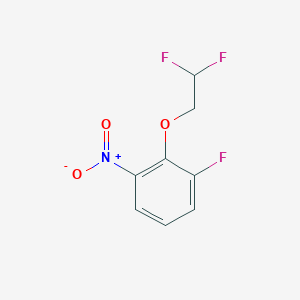
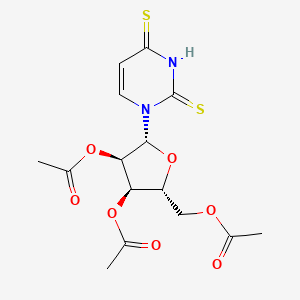


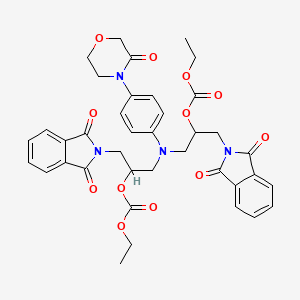
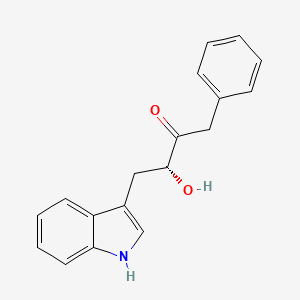
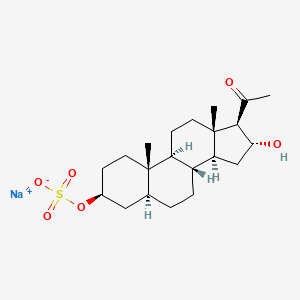
![Ethyl 1'-benzyl-6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylate](/img/structure/B13432674.png)
